molecular formula C12H14N2O3 B3052203 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one CAS No. 39499-66-6

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B3052203
CAS No.: 39499-66-6
M. Wt: 234.25 g/mol
InChI Key: JKMBTWOATVESDI-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one (CAS 39499-66-6) is a pyridazinone derivative with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is a solid with a calculated density of 1.25 g/cm³ and is characterized by an InChI key of JKMBTWOATVESDI-UHFFFAOYSA-N . As a member of the pyridazinone family, it is part of a class of heterocyclic compounds that have attracted significant scientific interest due to a broad spectrum of reported pharmacological activities in research settings. These activities include investigations into anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making the pyridazinone core a valuable scaffold in medicinal chemistry and drug discovery research . One study involving a related compound with a 3,4-dimethoxyphenyl group has explored its potential as an anticonvulsant, demonstrating promising activity in preclinical models and suggesting a multifactor mechanism of action . Researchers value this compound for custom synthesis and as a chemical reagent in developing new active substances . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(15)14-13-9/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMBTWOATVESDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312215
Record name NSC251211
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URL https://comptox.epa.gov/dashboard/DTXSID40312215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39499-66-6
Record name NSC251211
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC251211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13H16N2O3
  • CAS Number : 39499-66-6
  • Structural Characteristics : The compound features a pyridazinone core substituted with a dimethoxyphenyl group, which is believed to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include the formation of the pyridazinone ring through cyclization reactions involving appropriate precursors. Such synthetic pathways are crucial for producing analogs that could enhance biological activity or reduce toxicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies have demonstrated that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and colorectal cancer cells .
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and inhibition of microtubule assembly. For example, certain derivatives have been shown to enhance caspase activity, indicating apoptotic pathways are activated upon treatment .

Selectivity and Safety

The selectivity index is an important measure in evaluating potential drug candidates. Compounds structurally related to this compound have demonstrated favorable selectivity ratios, indicating lower toxicity to normal cells compared to cancerous cells. For example, some derivatives exhibited low cytotoxicity (IC50 > 25 µM) in normal Vero cell lines while maintaining potent activity against tumor cells .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

  • Antiproliferative Activity : A study published in MDPI reported that derivatives similar to this compound showed significant antiproliferative activity against hematological tumor cell lines with IC50 values as low as 1.00 ± 0.42 µM .
  • Microtubule Destabilization : Research has indicated that certain analogs can act as microtubule-destabilizing agents, which is a crucial mechanism for inducing cancer cell death .
  • In Vivo Studies : Preliminary in vivo studies suggest that these compounds may also exhibit antitumor effects when tested in animal models, providing further evidence for their therapeutic potential .

Data Table: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AMDA-MB-2311.00 ± 0.42Apoptosis Induction
Derivative BHL600.95 ± 0.40Microtubule Destabilization
Derivative CVero (Normal)>25Low Toxicity

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one exhibit antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals.

Case Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines.

Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54918Inhibition of proliferation

Neuroprotective Effects

Emerging research suggests neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound may mitigate neuronal damage through its antioxidant properties.

Case Study : In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in improved neuronal survival and function.

Synthetic Applications

The compound serves as an intermediate in organic synthesis due to its unique structure. It can be utilized to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one with structurally or functionally related compounds, highlighting differences in substituents, molecular properties, and biological activities.

Compound Name Core Structure Substituents Molecular Weight Key Biological Activities Key Findings References
This compound Dihydro-pyridazinone 3,4-dimethoxyphenyl 248.25 g/mol* Not explicitly reported (inference: antioxidant/anti-inflammatory) Structural similarity to bioactive pyridazinones suggests potential activity.
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Dihydro-pyridazinone 4-methylphenyl 202.23 g/mol Anti-inflammatory IC50 = 11.6 μM (LPS-induced macrophage inflammation)
3-(2-Ethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one Dihydro-pyridazinone 2-ethoxyphenyl 218.25 g/mol Not reported Higher logP (1.41) vs. 3,4-dimethoxy analog, suggesting increased lipophilicity.
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Cyclopentanone-curcumin analog Dual 3,4-dimethoxyphenyl 462.47 g/mol Antioxidant, tyrosinase inhibition Strong free radical scavenging (90% DPPH inhibition at 50 μM)
4-(2,4-Dimethoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol Pyrazolo-pyridinone 2,4-dimethoxyphenyl, pyridazinyl 410.41 g/mol Not explicitly reported Structural complexity may limit bioavailability compared to simpler pyridazinones.

Notes:

  • Molecular weight* for this compound is calculated based on formula **C₁₃H₁₆N₂O₃ .
  • Key inferences: The 3,4-dimethoxy substitution pattern is associated with enhanced antioxidant and enzyme inhibitory activities in curcumin analogs (e.g., compound 3e in ). However, positional isomerism (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) may alter binding affinities, as seen in pyrazolo-pyridinone derivatives .

Research Findings and Analysis

Substituent Effects on Bioactivity

  • 3,4-Dimethoxy vs. 2,4-Dimethoxy: The 3,4-dimethoxy configuration (as in the target compound) is linked to stronger antioxidant activity in curcumin analogs due to optimal resonance stabilization of phenoxy radicals . In contrast, 2,4-dimethoxy substitution (e.g., compound in ) may reduce steric hindrance but diminish electron-donating effects.
  • Methoxy vs.

Structural Analogues and Enzyme Inhibition

  • Tyrosinase and ACE Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3d in ) exhibit potent ACE inhibition (IC50 < 10 μM), suggesting that the target compound’s dimethoxy substituents may confer similar activity.
  • Anti-inflammatory Activity: The 4-methylphenyl-substituted pyridazinone shows moderate anti-inflammatory activity, implying that bulkier substituents (e.g., dimethoxy groups) might enhance potency through improved receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Pd-catalyzed cross-coupling reactions to introduce the 3,4-dimethoxyphenyl group. For purity validation, use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Ensure anhydrous conditions during synthesis to avoid hydrolysis of the dimethoxy groups .

Q. How can the electronic and steric effects of the 3,4-dimethoxyphenyl moiety influence the reactivity of the pyridazinone core?

  • Methodological Answer : Computational methods (e.g., DFT calculations at the B3LYP/6-31G* level) can map electron density distribution and frontier molecular orbitals. Experimentally, compare reaction rates of derivatives with varying substituents (e.g., mono-methoxy vs. dimethoxy) in nucleophilic substitution or oxidation reactions. The methoxy groups enhance electron-donating effects, stabilizing intermediates in electrophilic aromatic substitution .

Q. What analytical techniques are critical for characterizing degradation products under acidic/alkaline conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS can identify degradation pathways. For example, under acidic conditions, the pyridazinone ring may undergo hydrolysis, forming carboxylic acid derivatives. Use pH-dependent UV-Vis spectroscopy (200–400 nm) to track chromophore changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., cardiotonic vs. hypotensive effects) of pyridazinone derivatives?

  • Methodological Answer : Perform comparative assays using standardized protocols (e.g., isolated rat aorta for vasorelaxation or Langendorff heart preparations for cardiotonic activity). Structure-activity relationship (SAR) studies should focus on substituent variations (e.g., replacing dimethoxy with nitro groups) to isolate target-specific effects. Molecular docking against β-adrenergic receptors or phosphodiesterase isoforms can clarify mechanistic discrepancies .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., α-positions of the pyridazinone ring) to slow CYP450-mediated oxidation. Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability. Validate using liver microsome assays (human/rat) and LC-MS-based metabolite profiling .

Q. How does the stereoelectronic environment of the dihydropyridazinone ring affect its interaction with biological targets?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding poses with target proteins (e.g., kinases or ion channels). Compare with analogs lacking the 4,5-dihydro moiety to assess conformational flexibility. Molecular dynamics simulations (100 ns trajectories) can model ring puckering effects on binding affinity .

Q. What experimental designs mitigate interference from the dimethoxyphenyl group in fluorescence-based assays?

  • Methodological Answer : Replace the 3,4-dimethoxyphenyl group with non-fluorescent substituents (e.g., chloro or trifluoromethyl) in control compounds. For intrinsic fluorescence quenching, use time-resolved fluorescence or FRET-based assays with Tb3+^3+/Eu3+^3+ chelates to bypass background noise .

Data Analysis and Validation

Q. How should researchers address inconsistencies in computational vs. experimental LogP values for this compound?

  • Methodological Answer : Validate computational predictions (e.g., ChemAxon or ACD/Labs) with shake-flask experiments (octanol/water partition). Account for the compound’s partial ionization at physiological pH using potentiometric titration (Sirius T3 instrument) to measure pKa and refine LogP calculations .

Q. What statistical approaches are recommended for multivariate optimization of reaction conditions?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design to optimize variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors and desirability functions to maximize yield/purity. Cross-validate with a Box-Behnken design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one

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